molecular formula C10H12N4O2S B1666224 AZD5904 CAS No. 618913-30-7

AZD5904

Numéro de catalogue: B1666224
Numéro CAS: 618913-30-7
Poids moléculaire: 252.30 g/mol
Clé InChI: RSPDBEVKURKEII-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

AZD5904 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

AZD5904, also known as 3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one or 62A9CG81VN, is a potent and irreversible inhibitor of Myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response, particularly in the formation of reactive oxygen species.

Mode of Action

This compound interacts with MPO by binding to it and inhibiting its activity . This inhibition is irreversible, meaning that once this compound has bound to MPO, the enzyme cannot regain its activity . The potency of this compound is quite high, with an IC50 value of 140nM .

Biochemical Pathways

By inhibiting MPO, this compound affects the biochemical pathways involving the production of reactive oxygen species . In particular, it can inhibit the production of hypochlorous acid (HOCl) by more than 90% in isolated human neutrophils . This can lead to a decrease in oxidative stress, which is often associated with various inflammatory and autoimmune diseases.

Pharmacokinetics

This compound has been administered orally to healthy volunteers in single-doses of up to 1200mg and multiple doses of up to 325mg TID . The main route of clearance is renal, possibly via active transport . Plasma protein binding is 44% . In vitro studies indicate CYP2C19 inhibition and P-gp substrate and low BBB penetration .

Result of Action

The inhibition of MPO by this compound can lead to a decrease in the formation of reactive oxygen species, which can have various effects at the molecular and cellular levels. For example, it can reduce oxidative stress, which is often associated with inflammation and damage to cells and tissues . In a rat peritonitis model, this compound dose-dependently reduced MPO activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is renally cleared, thus requiring caution and PK monitoring if dosed to subjects with impaired renal function . Furthermore, it has been found to be light sensitive, requiring storage in the dark . The compound’s action, efficacy, and stability can also be influenced by factors such as temperature and pH.

Méthodes De Préparation

La voie de synthèse de l'AZD5904 implique la préparation d'un composé de la classe de la 2-thioxanthine. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. Les méthodes de production industrielle sont également exclusives, mais impliquent généralement des processus de synthèse et de purification à grande échelle pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L'AZD5904 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : L'this compound peut être oxydé en présence d'agents oxydants forts.

    Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

    Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau du noyau thioxanthine.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'this compound présente une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'this compound exerce ses effets en inhibant de manière irréversible la myeloperoxydase, une enzyme impliquée dans la production d'espèces réactives de l'oxygène pendant l'inflammation . Le composé modifie de manière covalente le groupe hème de la myeloperoxydase, empêchant l'enzyme de se convertir en sa forme active . Cette inhibition réduit la production d'espèces réactives de l'oxygène nocives et atténue le stress oxydatif .

Comparaison Avec Des Composés Similaires

L'AZD5904 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la myeloperoxydase. Des composés similaires comprennent :

L'this compound se distingue par sa grande sélectivité (> 70 fois) pour la myeloperoxydase par rapport à d'autres enzymes, canaux ioniques et récepteurs .

Propriétés

IUPAC Name

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPDBEVKURKEII-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618913-30-7
Record name AZD-5904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-5904
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5904
Reactant of Route 2
Reactant of Route 2
AZD5904
Reactant of Route 3
Reactant of Route 3
AZD5904
Reactant of Route 4
AZD5904
Reactant of Route 5
AZD5904
Reactant of Route 6
AZD5904
Customer
Q & A

Q1: What is the primary mechanism of action of AZD5904?

A1: this compound functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.

Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?

A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with this compound during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].

Q3: Could this compound be beneficial in treating cancer, particularly in combination with other therapies?

A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with this compound enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for this compound as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.

Q4: What are the implications of germline MPO variants in myeloid neoplasia?

A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].

Q5: Does this compound show promise for treating hypertrophic cardiomyopathy (HCM)?

A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with this compound in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.